molecular formula C14H20N2O3 B1267082 Benzyl N-[(diethylcarbamoyl)methyl]carbamate CAS No. 79990-06-0

Benzyl N-[(diethylcarbamoyl)methyl]carbamate

Cat. No. B1267082
CAS RN: 79990-06-0
M. Wt: 264.32 g/mol
InChI Key: HMKYEXVMONNYQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzyl N-[(diethylcarbamoyl)methyl]carbamate often involves the reaction of carbamoyl chlorides with specific substrates. For example, the synthesis of polysulfonylamines through the reaction of the silver salt of o-benzenedisulfonimide with carbamoyl chlorides showcases a method that might be adaptable for this compound (Dalluhn et al., 2001). Additionally, the preparation of substituted benzyl N-nitrosocarbamates presents a synthesis route involving benzyl chloroformates reacting with amines, potentially applicable to the synthesis of this compound (Venkata et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound can be elucidated through vibrational spectroscopy techniques. For instance, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, coupled with density functional theory (DFT) calculations, have been utilized to understand the molecular geometry and electronic properties of similar compounds. These methods allow for the detailed analysis of molecular vibrations and electronic transitions, providing insights into the structural characteristics of this compound (Rao et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound can be complex, with mechanisms that include cleavage and cyclization reactions. Studies on related compounds highlight mechanisms such as the cleavage of ethyl N-[o-(N-methyl-N-hydroxycarbamoyl)benzoyl]-carbamate, which follows an irreversible consecutive reaction path, indicating the potential reactivity patterns of this compound in various conditions (Khan, 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in different domains. While specific studies on this compound's physical properties are not directly available, similar compounds have been analyzed to understand their behavior under various conditions. For example, the kinetic study on the decomposition of benzyl N-(hydroxymethyl)carbamate in alkaline solution provides insights into the stability and reactivity of carbamate compounds, which could be extrapolated to understand the physical properties of this compound (Takeuchi, 1973).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, hydrolysis rates, and photolability, are key to understanding the applications and handling of this compound. Research on similar compounds, like the study on the synthesis and properties of carbamoyl derivatives of photolabile benzoins, can shed light on the chemical behavior of this compound, especially regarding its stability and reactivity under light exposure (Papageorgiou & Corrie, 1997).

Scientific Research Applications

Mechanochemical Synthesis Enhancements

A study by Lanzillotto et al. (2015) illustrates the use of 1,1′-Carbonyldiimidazole for the eco-friendly mechanochemical preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate. This method enhances the reactivity of alcohol and carbamoyl-imidazole intermediates, offering a sustainable approach to carbamate synthesis (Lanzillotto et al., 2015).

Antitumor Potential

Research from 1975 by Atassi and Tagnon explored the antitumor activity of similar compounds against various cancers. They noted the influence of administration route and vehicle on effectiveness, highlighting the therapeutic potential of these compounds (Atassi & Tagnon, 1975).

Hofmann Rearrangement Methodology

Jevtić et al. (2016) developed an efficient method for the Hofmann rearrangement of amides to produce methyl and benzyl carbamates. This process facilitates access to various protected amines or diamines, important for synthetic precursors (Jevtić et al., 2016).

Potential in Antineoplastic and Antifilarial Agents

A study by Ram et al. (1992) synthesized a series of carbamates, demonstrating significant growth inhibition in L1210 cells, hinting at applications in antineoplastic and antifilarial treatments (Ram et al., 1992).

Spectroscopic Studies

Rao et al. (2016) conducted vibrational and electronic property studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, providing insights into molecular geometries and potential energy distributions. Such studies are crucial for understanding the molecular behavior of carbamates (Rao et al., 2016).

Enzyme Inhibition and Reactivity

Venkatasubban et al. (2018) showed that carbamates like benzyl N-[(diethylcarbamoyl)methyl]carbamate can be effective acetylcholinesterase inhibitors. The study emphasized the impact of carbamoyl group size on enzyme inhibition, which is significant for developing insecticides and therapeutic agents (Venkatasubban et al., 2018).

Polyurethane Stabilization

Beachell and Son (1964) researched the role of carbamates in enhancing the thermal stability of polyurethane, highlighting the importance of N-substitution in polymers for industrial applications (Beachell & Son, 1964).

Selective Inhibitors Research

Magar et al. (2021) synthesized benzyl carbamates as selective inhibitors of butyrylcholinesterase, showing potential for therapeutic applications in neurodegenerative diseases (Magar et al., 2021).

Mechanism of Action

Carbamates, such as BDEMC, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[2-(diethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-16(4-2)13(17)10-15-14(18)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKYEXVMONNYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000890
Record name Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79990-06-0
Record name NSC125635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrogen [2-(diethylamino)-2-oxoethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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